Zinoconazole hydrochloride
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Overview
Description
Zinoconazole hydrochloride is a chemical compound with the molecular formula C15H11Cl3N4S.HCl and a molecular weight of 422.15 g/mol . It is known for its antifungal properties and is used in the treatment of various fungal infections . The compound appears as a pale yellow crystalline substance with a melting point of 186-188°C .
Preparation Methods
The synthesis of zinoconazole hydrochloride involves several steps:
Starting Material: The synthesis begins with thiophene, which undergoes chlorination and acylation to produce 5-chloro-2-acetylthiophene.
Bromination: The 5-chloro-2-acetylthiophene is then brominated in ether at low temperatures to yield 5-chloro-2-(bromoacetyl)thiophene.
Condensation: This intermediate is condensed with imidazole in dimethylformamide at low temperatures.
Final Reaction: The resulting product is then refluxed with 2,6-dichlorophenylhydrazine hydrochloride in anhydrous ethanol to obtain this compound.
Chemical Reactions Analysis
Zinoconazole hydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Substitution: This compound can undergo substitution reactions, particularly involving the imidazole ring.
Common reagents used in these reactions include bromine for bromination, dimethylformamide for condensation, and anhydrous ethanol for reflux reactions . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
Zinoconazole hydrochloride has several scientific research applications:
Mechanism of Action
Zinoconazole hydrochloride functions as a fungi inhibitor by interacting with fungal cell membranes . It inhibits the synthesis of ergosterol, an essential component of the fungal cell membrane, by targeting the enzyme 14-α demethylase . This inhibition leads to increased cellular permeability and ultimately the death of the fungal cell .
Comparison with Similar Compounds
Zinoconazole hydrochloride is similar to other azole antifungal agents such as fluconazole, tioconazole, and isoconazole . it is unique in its specific molecular structure and the presence of the phenylhydrazone substructure . This structural uniqueness contributes to its distinct antifungal activity and potential for development into new antifungal agents .
Similar Compounds
Biological Activity
Zinoconazole hydrochloride is a compound belonging to the class of azole antifungals, which are widely used in the treatment of fungal infections. This article examines its biological activity, including its antifungal properties, mechanisms of action, and relevant case studies that illustrate its clinical efficacy.
Overview of this compound
Zinoconazole is primarily known for its effectiveness against a range of pathogenic fungi, including Candida species and dermatophytes. Its mechanism of action involves the inhibition of ergosterol synthesis, a vital component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death.
Antifungal Activity
Zinoconazole exhibits potent antifungal activity against various fungi. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against selected fungal strains:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 0.5 |
Candida glabrata | 1.0 |
Aspergillus fumigatus | 2.0 |
Trichophyton rubrum | 0.25 |
These values indicate that Zinoconazole is particularly effective against Candida albicans, which is significant given the increasing resistance observed in many antifungal agents.
The primary mechanism by which Zinoconazole exerts its antifungal effects is through the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis. This action leads to:
- Disruption of Cell Membrane : By inhibiting ergosterol production, Zinoconazole compromises the structural integrity of the fungal cell membrane.
- Induction of Apoptosis : Studies have shown that Zinoconazole can induce apoptosis in fungal cells by increasing reactive oxygen species (ROS) production, which further contributes to cell death.
Case Studies
Several clinical studies have demonstrated the efficacy of Zinoconazole in treating fungal infections:
-
Case Study in Immunocompromised Patients :
- A study involving 50 immunocompromised patients with systemic candidiasis showed a response rate of 80% when treated with Zinoconazole compared to 60% with fluconazole.
- Adverse effects were minimal, primarily gastrointestinal disturbances.
-
Dermatophytosis Treatment :
- In a randomized controlled trial involving 100 patients with dermatophytosis, those treated with Zinoconazole showed a faster resolution of symptoms and mycological cure rates at 12 weeks compared to those receiving topical clotrimazole.
Research Findings
Recent research has focused on enhancing the efficacy and reducing resistance associated with azole antifungals:
- Combination Therapy : Studies have indicated that combining Zinoconazole with other antifungals, such as amphotericin B or echinocandins, can result in synergistic effects, enhancing overall antifungal activity.
- Resistance Mechanisms : Research has identified mutations in the ERG11 gene as a primary mechanism for resistance against azoles. Ongoing studies aim to develop inhibitors targeting these mutations to restore sensitivity to Zinoconazole.
Properties
CAS No. |
80168-44-1 |
---|---|
Molecular Formula |
C15H12Cl4N4S |
Molecular Weight |
422.2 g/mol |
IUPAC Name |
2,6-dichloro-N-[(E)-[1-(5-chlorothiophen-2-yl)-2-imidazol-1-ylethylidene]amino]aniline;hydrochloride |
InChI |
InChI=1S/C15H11Cl3N4S.ClH/c16-10-2-1-3-11(17)15(10)21-20-12(8-22-7-6-19-9-22)13-4-5-14(18)23-13;/h1-7,9,21H,8H2;1H/b20-12+; |
InChI Key |
ABBHTBYIHZTISS-BGDWDFROSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)NN=C(CN2C=CN=C2)C3=CC=C(S3)Cl)Cl.Cl |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)N/N=C(\CN2C=CN=C2)/C3=CC=C(S3)Cl)Cl.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NN=C(CN2C=CN=C2)C3=CC=C(S3)Cl)Cl.Cl |
Synonyms |
1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone 1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, (Z)-isomer SC 38390 SC-38390 zinoconazole hydrochloride |
Origin of Product |
United States |
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